2-(4-Bromophenoxy)acetamide
Overview
Description
2-(4-Bromophenoxy)acetamide is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is characterized by the presence of a bromophenyl group attached to an acetamide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)acetamide typically involves the reaction of 4-bromophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-bromophenol attacks the carbon atom of chloroacetamide, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
- 2-(4-Bromophenoxy)benzaldehyde
- 2-(4-Bromophenoxy)phenol
- Methyl 2-(4-bromophenoxy)propanoate
Comparison: 2-(4-Bromophenoxy)acetamide is unique due to its acetamide moiety, which imparts specific chemical and biological properties. Compared to 2-(4-Bromophenoxy)benzaldehyde, which contains an aldehyde group, this compound is more stable and less reactive towards nucleophiles. Similarly, compared to 2-(4-Bromophenoxy)phenol, which has a hydroxyl group, the acetamide group in this compound provides different hydrogen bonding capabilities and solubility properties .
Properties
IUPAC Name |
2-(4-bromophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFIYLGFSQQYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307273 | |
Record name | 2-(4-bromophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35368-75-3 | |
Record name | 35368-75-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-bromophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide about the structural characteristics of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide?
A1: The research focuses on the synthesis and structural characterization of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [] While the abstract doesn't provide specific details on the compound's molecular formula, weight, or spectroscopic data, it highlights the use of Density Functional Theory (DFT) studies. [] DFT calculations are valuable for predicting molecular geometries, electronic structures, and vibrational frequencies, offering crucial insights into the compound's structure and properties. []
Q2: How does the study leverage computational chemistry to understand the compound's potential?
A2: The research employs DFT studies, a computational chemistry approach, to investigate N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [] While the abstract doesn't elaborate on specific simulations, calculations, or QSAR models, it suggests that DFT is used to gain a deeper understanding of the compound's structural characteristics and potentially its interactions with biological targets. [] This computational approach complements experimental findings and contributes to a more comprehensive understanding of the compound's anti-cancer properties.
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